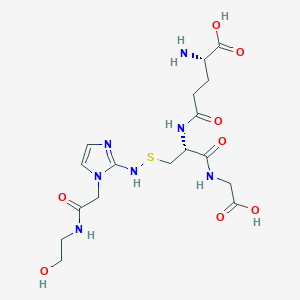
Rnhoh-gsh conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rnhoh-gsh conjugate is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a conjugate of reduced glutathione (GSH) and 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (Rnhoh). The Rnhoh-gsh conjugate has been synthesized using various methods, and its scientific research applications range from cancer treatment to environmental monitoring.
Mecanismo De Acción
The mechanism of action of Rnhoh-gsh conjugate involves the induction of oxidative stress in cancer cells. Rnhoh-gsh conjugate reacts with intracellular thiols, leading to the depletion of glutathione and the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Rnhoh-gsh conjugate has been shown to have various biochemical and physiological effects. Studies have shown that Rnhoh-gsh conjugate can induce oxidative stress and inhibit the proliferation of cancer cells. Moreover, Rnhoh-gsh conjugate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Rnhoh-gsh conjugate in lab experiments include its selectivity towards cancer cells, its ability to induce oxidative stress, and its anti-inflammatory effects. However, the limitations of using Rnhoh-gsh conjugate in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage.
Direcciones Futuras
There are several future directions for the use of Rnhoh-gsh conjugate in scientific research. One of the future directions is the development of Rnhoh-gsh conjugate as a potential cancer treatment. Moreover, Rnhoh-gsh conjugate can be used in environmental monitoring to detect the presence of heavy metals. Furthermore, Rnhoh-gsh conjugate can be used to study the role of oxidative stress in various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, Rnhoh-gsh conjugate is a compound with unique properties and potential applications in scientific research. The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment, environmental monitoring, and the study of oxidative stress in various diseases. However, further studies are needed to determine its optimal dosage and potential toxicity.
Métodos De Síntesis
The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. One of the methods used to synthesize Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of sodium carbonate. The reaction occurs at room temperature, and the product is obtained by precipitation.
Aplicaciones Científicas De Investigación
Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment. Studies have shown that Rnhoh-gsh conjugate can selectively target cancer cells and induce apoptosis. Moreover, Rnhoh-gsh conjugate has been shown to inhibit the proliferation of cancer cells and reduce tumor growth.
Propiedades
Número CAS |
104939-14-2 |
|---|---|
Nombre del producto |
Rnhoh-gsh conjugate |
Fórmula molecular |
C17H27N7O8S |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1 |
Clave InChI |
LOIIXYIFONJUMW-QWRGUYRKSA-N |
SMILES isomérico |
C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO |
SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
SMILES canónico |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Sinónimos |
1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate RNHOH-GSH conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
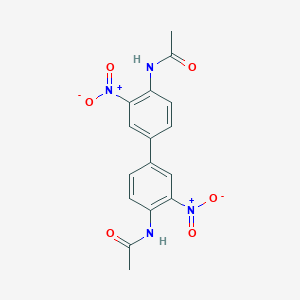


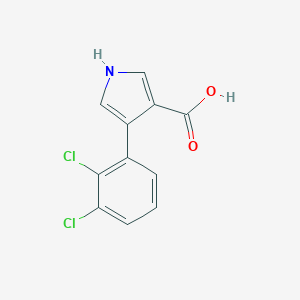

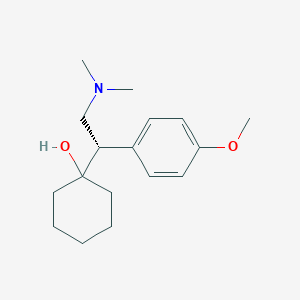
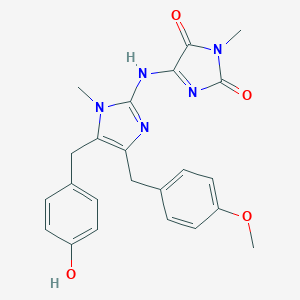
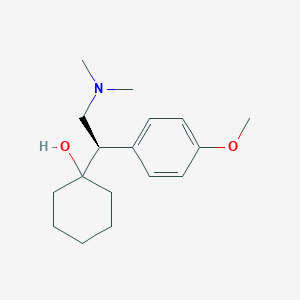
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
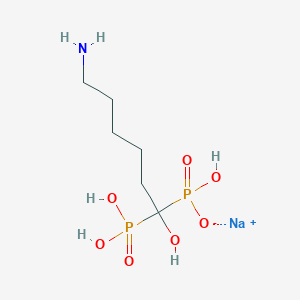
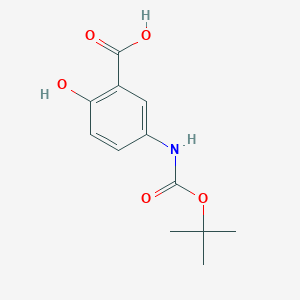
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)